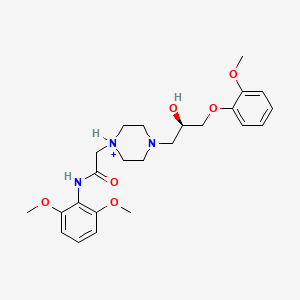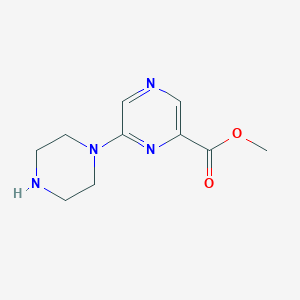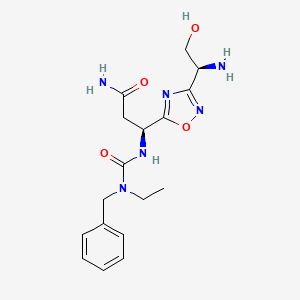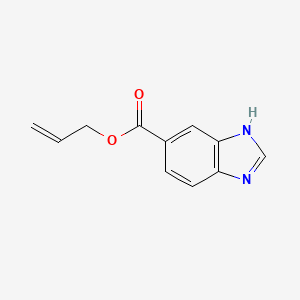
(R)-N-(2,6-Dimethoxyphenyl)-2-(4-(2-hydroxy-3-(2-methoxyphenoxy)propyl)piperazin-1-yl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
®-N-(2,6-Dimethoxyphenyl)-2-(4-(2-hydroxy-3-(2-methoxyphenoxy)propyl)piperazin-1-yl)acetamide is a complex organic compound with potential applications in various scientific fields. This compound features a piperazine ring, a common structural motif in medicinal chemistry, and multiple methoxy groups, which can influence its chemical reactivity and biological activity.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of ®-N-(2,6-Dimethoxyphenyl)-2-(4-(2-hydroxy-3-(2-methoxyphenoxy)propyl)piperazin-1-yl)acetamide typically involves multiple steps, including the formation of the piperazine ring and the introduction of the methoxy and hydroxy groups. The reaction conditions often require specific catalysts, solvents, and temperature controls to ensure the desired stereochemistry and yield.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This could include continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques such as chromatography.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxy and methoxy groups, leading to the formation of quinones or other oxidized derivatives.
Reduction: Reduction reactions can target the carbonyl groups, converting them into alcohols or amines.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Electrophilic aromatic substitution reactions often use reagents like halogens (Cl2, Br2) and nitrating agents (HNO3).
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce alcohols or amines. Substitution reactions can introduce various functional groups onto the aromatic rings.
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, ®-N-(2,6-Dimethoxyphenyl)-2-(4-(2-hydroxy-3-(2-methoxyphenoxy)propyl)piperazin-1-yl)acetamide can be used as a building block for synthesizing more complex molecules. Its unique structure allows for diverse chemical modifications, making it valuable in synthetic organic chemistry.
Biology
The compound’s potential biological activity makes it a candidate for studying various biochemical pathways. It can be used in assays to investigate enzyme interactions, receptor binding, and cellular uptake mechanisms.
Medicine
In medicinal chemistry, this compound may serve as a lead compound for developing new drugs. Its piperazine ring is a common feature in many pharmaceuticals, and the methoxy groups can influence its pharmacokinetic properties.
Industry
Industrially, the compound can be used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
Mecanismo De Acción
The mechanism of action of ®-N-(2,6-Dimethoxyphenyl)-2-(4-(2-hydroxy-3-(2-methoxyphenoxy)propyl)piperazin-1-yl)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The pathways involved may include signal transduction, metabolic regulation, and gene expression.
Comparación Con Compuestos Similares
Similar Compounds
N-(2,6-Dimethoxyphenyl)-2-(4-(2-hydroxy-3-(2-methoxyphenoxy)propyl)piperazin-1-yl)acetamide: Lacks the ® configuration, which can affect its biological activity.
N-(2,6-Dimethoxyphenyl)-2-(4-(2-hydroxy-3-(2-methoxyphenoxy)propyl)piperazin-1-yl)ethanamide: Similar structure but with an ethanamide group instead of acetamide.
Uniqueness
The ® configuration of ®-N-(2,6-Dimethoxyphenyl)-2-(4-(2-hydroxy-3-(2-methoxyphenoxy)propyl)piperazin-1-yl)acetamide provides it with unique stereochemical properties that can influence its interaction with biological targets. This makes it distinct from its similar compounds and potentially more effective in certain applications.
Propiedades
Fórmula molecular |
C24H34N3O6+ |
|---|---|
Peso molecular |
460.5 g/mol |
Nombre IUPAC |
N-(2,6-dimethoxyphenyl)-2-[4-[(2R)-2-hydroxy-3-(2-methoxyphenoxy)propyl]piperazin-1-ium-1-yl]acetamide |
InChI |
InChI=1S/C24H33N3O6/c1-30-19-7-4-5-8-20(19)33-17-18(28)15-26-11-13-27(14-12-26)16-23(29)25-24-21(31-2)9-6-10-22(24)32-3/h4-10,18,28H,11-17H2,1-3H3,(H,25,29)/p+1/t18-/m1/s1 |
Clave InChI |
JIMZHCFQUQMSGP-GOSISDBHSA-O |
SMILES isomérico |
COC1=C(C(=CC=C1)OC)NC(=O)C[NH+]2CCN(CC2)C[C@H](COC3=CC=CC=C3OC)O |
SMILES canónico |
COC1=C(C(=CC=C1)OC)NC(=O)C[NH+]2CCN(CC2)CC(COC3=CC=CC=C3OC)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![4-[3-(cyclopropylmethoxy)phenyl]Piperidine](/img/structure/B13861464.png)
![[2,5-Dimethyl-2-(4,8,12-trimethyltridecyl)benzo[h]chromen-6-yl] acetate](/img/structure/B13861466.png)









